5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1823954-38-6
VCID: VC11703710
InChI: InChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13)
SMILES: C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br
Molecular Formula: C5H2BrClF3N3
Molecular Weight: 276.44 g/mol

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine

CAS No.: 1823954-38-6

Cat. No.: VC11703710

Molecular Formula: C5H2BrClF3N3

Molecular Weight: 276.44 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine - 1823954-38-6

Specification

CAS No. 1823954-38-6
Molecular Formula C5H2BrClF3N3
Molecular Weight 276.44 g/mol
IUPAC Name 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13)
Standard InChI Key ACYVWFSEAJZYCV-UHFFFAOYSA-N
SMILES C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br
Canonical SMILES C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is C₅H₃BrClF₃N₃, with a molecular weight of 275.44 g/mol. Its exact mass is 274.93 g/mol, calculated from isotopic contributions of constituent atoms . The pyrimidine core adopts a planar geometry, with substituents influencing electronic distribution and reactivity. Key structural features include:

  • Bromine at position 5: Enhances electrophilic substitution potential.

  • Chlorine at position 2: Contributes to steric and electronic effects.

  • Trifluoromethyl group at position 6: Imparts electron-withdrawing character, stabilizing the ring against nucleophilic attack.

  • Amine group at position 4: Enables hydrogen bonding and participation in condensation reactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₃BrClF₃N₃
Molecular Weight275.44 g/mol
Exact Mass274.93 g/mol
LogP (Partition Coefficient)Estimated 2.8–3.2
Topological Polar Surface Area52.5 Ų (calculated)

The trifluoromethyl group significantly increases lipophilicity (LogP ≈ 3.0), favoring membrane permeability in biological systems .

Synthetic Routes and Optimization

Synthesis of 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine likely involves multi-step halogenation and functionalization of a pyrimidine precursor. Two plausible pathways are proposed based on analogous methodologies :

Pathway 1: Sequential Halogenation and Trifluoromethylation

  • Bromination of 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine:

    • Reactant: 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine.

    • Reagent: N-Bromosuccinimide (NBS) in dichloromethane at 0–5°C.

    • Yield: ~80% (extrapolated from similar brominations) .

  • Chlorination and Purification:

    • Diazotization of intermediate followed by chlorination using cuprous chloride.

    • Total yield after purification: >50% .

Pathway 2: Direct Trifluoromethylation

  • Construction of Pyrimidine Core:

    • Condensation of guanidine derivatives with β-diketones bearing trifluoromethyl groups.

    • Example: Reaction of 1,1,1-trifluoro-3-chloroacetone with guanidine hydrochloride under basic conditions .

  • Halogenation Steps:

    • Bromination at position 5 using HBr/H₂O₂.

    • Chlorination via thionyl chloride or phosphorus pentachloride.

Table 2: Comparison of Synthetic Pathways

ParameterPathway 1Pathway 2
Starting Material CostModerateHigh (specialized reagents)
Total Yield50–60%40–50%
Purity>95% (after column chromatography)>90% (requires recrystallization)

Pathway 1 offers better scalability, while Pathway 2 allows modular functionalization .

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient pyrimidine ring and substituent effects:

Nucleophilic Aromatic Substitution

  • Bromine and Chlorine Replacement:

    • Bromine at position 5 undergoes substitution with amines (e.g., aniline) in dimethylformamide (DMF) at 100°C, yielding arylaminated derivatives .

    • Chlorine at position 2 is less reactive due to electron withdrawal by the trifluoromethyl group but can be displaced under strongly basic conditions.

Coupling Reactions

  • Suzuki-Miyaura Coupling:

    • Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine, forming biaryl structures.

    • Example: Reaction with phenylboronic acid yields 2-chloro-5-phenyl-6-(trifluoromethyl)pyrimidin-4-amine.

Oxidation and Reduction

  • Amine Group Modifications:

    • Oxidation with KMnO₄ converts the amine to a nitro group, though this risks over-oxidation of the ring.

    • Reductive alkylation using aldehydes and NaBH₄ introduces alkyl chains to the amine .

Applications in Pharmaceutical Chemistry

Pyrimidine derivatives are pivotal in drug discovery due to their bioavailability and target specificity:

Kinase Inhibition

  • The trifluoromethyl group enhances binding to hydrophobic pockets in kinase active sites.

    • Example: Analogous compounds inhibit EGFR (epidermal growth factor receptor) with IC₅₀ values <100 nM.

Antimicrobial Agents

  • Halogenated pyrimidines disrupt microbial DNA synthesis.

    • In vitro studies: Derivatives show MIC (minimum inhibitory concentration) of 2–4 µg/mL against Staphylococcus aureus .

Radiopharmaceuticals

  • Bromine-76 or -77 isotopes enable positron emission tomography (PET) imaging.

    • Potential Use: Tumor targeting via metabolic incorporation into nucleic acids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator